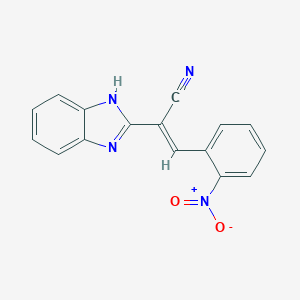![molecular formula C24H24N4O5 B236428 N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236428.png)
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide, also known as EF5, is a nitroimidazole derivative that has been widely used in scientific research. It was first synthesized in the 1980s and has since been used as a hypoxia marker in various fields, including cancer research and radiation therapy.
作用机制
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide is a nitroimidazole derivative that undergoes bioreduction in hypoxic cells. This reduction results in the formation of highly reactive free radicals that can damage cellular components, such as DNA and proteins. This damage can lead to cell death or altered gene expression, which can affect tumor growth and response to therapy.
Biochemical and Physiological Effects:
This compound has been shown to selectively bind to hypoxic cells in vivo and in vitro. It has been used to identify hypoxic regions within tumors and to study the effects of hypoxia on tumor growth and response to therapy. This compound has also been shown to induce DNA damage and alter gene expression in hypoxic cells.
实验室实验的优点和局限性
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has several advantages for lab experiments. It is a selective hypoxia marker that can be detected using immunohistochemistry or imaging techniques. It has been widely used in various fields, including cancer research and radiation therapy. However, this compound also has several limitations. Its synthesis is complex and yields are relatively low. It can also be toxic to cells at high concentrations.
未来方向
There are several future directions for N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide research. One direction is to improve the synthesis method to increase yields and reduce toxicity. Another direction is to develop new imaging techniques that can detect this compound more accurately and efficiently. This compound can also be used in combination with other hypoxia markers or therapeutics to improve cancer treatment outcomes. Finally, this compound can be used to study the effects of hypoxia on other diseases, such as cardiovascular disease and stroke.
合成方法
The synthesis of N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide involves the reaction of 4-nitrophenylhydrazine with 4-ethylbenzoyl chloride to form 4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenylhydrazine. This intermediate is then reacted with 5-nitro-2-furoic acid to form this compound. The overall yield of this synthesis is approximately 10%.
科学研究应用
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has been used as a hypoxia marker in various fields, including cancer research and radiation therapy. Hypoxia, or low oxygen levels, is a common characteristic of solid tumors. This compound selectively binds to hypoxic cells and can be detected using immunohistochemistry or imaging techniques. This allows researchers to identify hypoxic regions within tumors and study their effects on tumor growth, metastasis, and response to therapy.
属性
分子式 |
C24H24N4O5 |
|---|---|
分子量 |
448.5 g/mol |
IUPAC 名称 |
N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C24H24N4O5/c1-2-17-3-5-18(6-4-17)24(30)27-15-13-26(14-16-27)20-9-7-19(8-10-20)25-23(29)21-11-12-22(33-21)28(31)32/h3-12H,2,13-16H2,1H3,(H,25,29) |
InChI 键 |
RIJUMJNBBMDGCB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236366.png)
![5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B236396.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236408.png)
![methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B236409.png)
![4-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236410.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B236415.png)